N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide
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Overview
Description
N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by its unique structure, which includes a benzofuran ring, a phenyl group, and a propanamido group.
Preparation Methods
The synthesis of N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions
Chemical Reactions Analysis
N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Its biological activities, such as anti-tumor and antibacterial properties, make it a candidate for drug development and biological studies.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of diseases like cancer and bacterial infections.
Mechanism of Action
The mechanism of action of N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Similarly, its antibacterial activity could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
N-phenyl-3-(3-phenylpropanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: A simpler compound with a benzofuran ring and a carboxylic acid group.
2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted) phenylamide: A derivative with similar structural features but different substituents.
Benzothiophene derivatives: Compounds with a similar heterocyclic structure but containing sulfur instead of oxygen. The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities.
Properties
IUPAC Name |
N-phenyl-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-21(16-15-17-9-3-1-4-10-17)26-22-19-13-7-8-14-20(19)29-23(22)24(28)25-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHJBLSNRFPXPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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